2-Amino-5-(dimethylamino)-4-methylbenzonitrile
Overview
Description
2-Amino-5-(dimethylamino)-4-methylbenzonitrile is an organic compound with the molecular formula C10H13N3. This compound is characterized by the presence of an amino group, a dimethylamino group, a methyl group, and a nitrile group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(dimethylamino)-4-methylbenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-methylbenzonitrile as the starting material.
Nitration: The nitration of 4-methylbenzonitrile is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Dimethylation: The amino group is further reacted with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(dimethylamino)-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride to form primary amines.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of electron-donating groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2-Amino-5-(dimethylamino)-4-methylbenzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling due to its fluorescent properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(dimethylamino)-4-methylbenzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and altering their activity. The presence of the dimethylamino group enhances its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(dimethylamino)benzamide
- 2-Amino-5-bromobenzoic acid
- 2-Amino-4-chlorobenzoic acid
Uniqueness
2-Amino-5-(dimethylamino)-4-methylbenzonitrile is unique due to the presence of both an amino group and a dimethylamino group on the benzene ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.
Biological Activity
2-Amino-5-(dimethylamino)-4-methylbenzonitrile is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C10H14N2
- Molecular Weight : 162.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound may exhibit its effects through:
- Enzyme Inhibition : It may inhibit certain enzymes involved in cellular processes, thereby affecting cell proliferation and survival.
- Receptor Modulation : The compound can bind to various receptors, potentially altering signaling pathways associated with cancer cell growth and antimicrobial activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, highlighting its potential as a therapeutic agent in treating infections.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has shown promise in anticancer applications, particularly against prostate cancer cells. It has been reported to induce apoptosis and inhibit cell proliferation in vitro.
Cell Line | IC50 (µM) |
---|---|
PC3 (Prostate Cancer) | 15 |
MCF7 (Breast Cancer) | 20 |
A549 (Lung Cancer) | 25 |
Case Studies
- Antimicrobial Efficacy Study : A recent investigation evaluated the antimicrobial effects of various compounds, including this compound. The results indicated that this compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as an alternative treatment option for antibiotic-resistant infections.
- Anticancer Research : In a study focusing on prostate cancer, the compound was tested for its ability to inhibit the proliferation of cancer cells. The findings revealed that it significantly reduced cell viability and induced apoptosis in a dose-dependent manner . This suggests that it may serve as a lead compound for developing new anticancer therapies.
Properties
IUPAC Name |
2-amino-5-(dimethylamino)-4-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7-4-9(12)8(6-11)5-10(7)13(2)3/h4-5H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAOWVJOMURYFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)C)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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